molecular formula C14H21N3O2 B2381729 methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate CAS No. 1210817-49-4

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B2381729
CAS No.: 1210817-49-4
M. Wt: 263.341
InChI Key: UZDMEBIUPHTZKC-UHFFFAOYSA-N
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Description

Methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a synthetic carbamate derivative featuring a 4-phenylpiperazine moiety linked via an ethyl chain to a methyl carbamate group. This structure combines the pharmacophoric elements of carbamates (known for enzyme inhibition and receptor modulation) with the 4-phenylpiperazine scaffold, which is prevalent in compounds targeting central nervous system (CNS) receptors, including dopamine and serotonin receptors . The ethyl spacer may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration.

Properties

IUPAC Name

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMEBIUPHTZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanamine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate is its anticonvulsant activity. Recent studies have synthesized various derivatives of this compound and evaluated their efficacy in animal models of epilepsy.

Key Findings:

  • A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated notable anticonvulsant properties when tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Some compounds exhibited activity in the 6-Hz model, which simulates human partial seizures .
  • The structure-activity relationship (SAR) studies indicated that modifications to the piperazine ring and substituents significantly influenced anticonvulsant potency .

Data Summary:

CompoundED50 (mg/kg)Model TestedNotes
Compound 149.6MESHigh efficacy
Compound 263.26-HzEffective against drug-resistant epilepsy
Compound 331.3scPTZStrong safety profile

Pain Management

In addition to its anticonvulsant properties, this compound has shown promise in pain management. The compound has been evaluated for its analgesic effects in various pain models.

Research Insights:

  • Studies revealed that certain derivatives significantly reduced pain responses in formalin-induced tonic pain and capsaicin-induced neurogenic pain models .
  • The analgesic activity was attributed to the compound's ability to modulate neuronal voltage-sensitive sodium channels, which play a crucial role in pain signaling pathways .

Antimycobacterial Activity

Emerging research indicates that this compound and its derivatives may possess antimycobacterial properties, making them potential candidates for treating infections caused by Mycobacterium species.

Key Observations:

  • Novel compounds derived from this base structure exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 8 μM reported for some derivatives .

Data Summary:

CompoundMIC (μM)Target Pathogen
Derivative A<3.80Mycobacterium tuberculosis
Derivative B8Mycobacterium kansasii

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound, particularly regarding its potential role in treating neurodegenerative diseases.

Research Findings:

  • Some studies have indicated that derivatives of this compound may help protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in conditions like Alzheimer's disease and other forms of dementia .

Mechanism of Action

The mechanism of action of methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. It is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Carbamates

a) Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
  • Structure : A phenyl carbamate group is attached to a phenyl ring substituted with a 4-(4-hydroxyphenyl)piperazine group.
  • Key Differences : The hydroxyl group on the distal phenyl ring increases polarity compared to the target compound’s unsubstituted phenyl group. This may reduce CNS penetration but enhance peripheral receptor binding .
  • Functional Impact : Hydroxyl groups can undergo glucuronidation, altering metabolic stability.
b) Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate
  • Structure : Similar to the above but with a methoxy substituent instead of hydroxyl.
  • The target compound’s methyl carbamate may offer greater metabolic stability than phenyl carbamates, which are prone to esterase cleavage .
c) N-((4-(4-Phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide (Compound 7)
  • Structure : A 4-phenylpiperazine linked to a tetrahydro-2H-pyran scaffold and a nicotinamide group.
  • The target compound’s carbamate group lacks this feature, suggesting divergent pharmacological targets .

Carbamates with Non-Piperazine Scaffolds

a) Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (Compound 1)
  • Structure : Combines an indole ring with a sulfamoyl-carbamate group.
  • Key Differences : The indole scaffold confers serotonin receptor affinity, while the sulfamoyl group may enhance solubility. The target compound’s piperazine group likely shifts selectivity toward dopamine receptors .
b) Ethyl Carbamate and Vinyl Carbamate
  • Structure : Simple carbamates without aromatic or piperazine substituents.
  • Key Differences: Ethyl and vinyl carbamates are notorious carcinogens due to metabolic activation to reactive intermediates. The target compound’s bulky 4-phenylpiperazine group likely impedes such bioactivation, reducing carcinogenic risk .

Research Findings and Implications

  • However, structural variations (e.g., carbamate vs. aripiprazole’s quinolinone) may alter efficacy .
  • Toxicity Profile: Unlike ethyl carbamate, the target compound’s complex structure likely mitigates carcinogenic risks by impeding metabolic activation to DNA-reactive species .
  • Brain Penetration : The ethyl linker and methyl carbamate may enhance CNS bioavailability compared to bulkier analogs (e.g., tert-butyl carbamates in EP 4,374,877 A2) .

Biological Activity

Methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurology and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Methyl N 2 4 phenylpiperazin 1 yl ethyl carbamate\text{Methyl N 2 4 phenylpiperazin 1 yl ethyl carbamate}

It features a piperazine ring, which is known for its diverse biological activities, and a carbamate functional group that may influence its pharmacokinetic properties.

Target Receptors

Research indicates that compounds similar to this compound interact predominantly with D2 and D3 dopaminergic receptors . These receptors are crucial in modulating various neurological functions, including motor control and reward pathways. By acting as agonists at these receptors, the compound may influence dopamine levels in the brain, potentially leading to therapeutic effects in conditions such as schizophrenia and Parkinson's disease.

Biochemical Pathways

The modulation of dopaminergic pathways can lead to significant changes in neuronal activity and behavior. Compounds that target these receptors have been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties .

Anticonvulsant Properties

Recent studies have evaluated the anticonvulsant activity of derivatives related to this compound. In animal models, certain derivatives demonstrated protection against seizures in both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. For instance, compounds with higher lipophilicity exhibited delayed onset but prolonged anticonvulsant effects .

Cytotoxicity and Cancer Research

The compound's derivatives have also shown significant cytotoxic activity against various cancer cell lines, including prostate cancer cells. The presence of arylpiperazine moieties has been linked to anti-proliferative effects, suggesting potential applications in cancer therapy .

Case Studies

  • Anticonvulsant Activity : A study synthesized multiple N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, some of which showed notable anticonvulsant effects in mice. The most effective compounds were identified based on their protective indexes calculated from ED50 and TD50 values .
  • Cytotoxicity Against Cancer Cells : Another investigation highlighted the cytotoxic effects of arylpiperazine derivatives on prostate cancer cells. The study emphasized the importance of structural modifications in enhancing bioactivity against cancer cells .

Data Summary

Activity Effect Reference
AnticonvulsantProtection in MES and PTZ tests
CytotoxicitySignificant activity against prostate cancer cells
Dopaminergic receptor interactionAgonistic effects at D2/D3 receptors

Q & A

Q. What are the optimal synthetic routes for methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate, and how can reaction yields be improved?

The synthesis typically involves coupling a piperazine derivative with a carbamate-containing ethyl chain. Key steps include:

  • Nucleophilic substitution : Reacting 4-phenylpiperazine with a bromoethyl carbamate precursor under reflux in acetonitrile or DMF .
  • Catalytic optimization : Using potassium carbonate as a base and catalytic iodide to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. Yields can be increased to ~75% by controlling stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 304.2 .

Q. What computational methods are suitable for predicting the compound’s receptor-binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin (5-HT₁A) or dopamine (D2/D3) receptors, leveraging crystal structures from the PDB (e.g., 7D2Q for D3) .
  • QSAR modeling : Correlate substituent effects (e.g., phenyl vs. methoxyphenyl) with experimental IC₅₀ values to predict activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo pharmacological efficacy?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
  • Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models to assess CNS accessibility .
  • Metabolite identification : LC-MS/MS can detect active metabolites that contribute to efficacy despite low parent compound exposure .

Q. What experimental designs are recommended for evaluating enantioselective effects in receptor binding?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test each isomer in radioligand binding assays (e.g., ³H-spiperone for D2/D3) .
  • Molecular dynamics simulations : Compare binding poses of R- and S-enantiomers to identify stereospecific interactions with residues like Asp110 in D3 receptors .

Q. How can computational reaction path analysis improve synthesis scalability?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., carbamate formation) .
  • Design of experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading) and maximize yield .

Q. What strategies address discrepancies between predicted and observed biological activity?

  • Off-target screening : Perform broad-panel receptor profiling (e.g., CEREP assay) to identify unintended interactions .
  • Allosteric modulation assays : Test for positive/negative allosteric effects using calcium flux or β-arrestin recruitment assays .

Methodological Resources

  • Reagents : 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) is a key intermediate .
  • Analytical standards : Reference PubChem data (CID 39036457) for spectral comparisons .

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